molecular formula C7H3Cl2IO2 B3266559 2,5-Dichloro-3-iodobenzoic acid CAS No. 42860-07-1

2,5-Dichloro-3-iodobenzoic acid

Cat. No.: B3266559
CAS No.: 42860-07-1
M. Wt: 316.9 g/mol
InChI Key: XCQUUGTVVMRAFS-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the iodination of 2,5-dichlorobenzoic acid using iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution of iodine onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-iodobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

    Oxidation and Reduction: The compound can be oxidized to form hypervalent iodine compounds or reduced to remove the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions with alkynes or alkenes to form more complex organic molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or sodium hypochlorite for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Benzoic Acids: Resulting from substitution reactions.

    Hypervalent Iodine Compounds: Formed through oxidation.

    Coupled Products: From reactions with alkynes or alkenes.

Scientific Research Applications

2,5-Dichloro-3-iodobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-iodobenzoic acid in chemical reactions involves the electrophilic nature of the iodine atom, which makes it susceptible to nucleophilic attack. The chlorine atoms also influence the reactivity of the benzene ring, making it more reactive towards electrophilic substitution. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodobenzoic Acid: Lacks the chlorine atoms, affecting its reactivity and applications.

    2,5-Diiodobenzoic Acid: Contains two iodine atoms, making it more reactive but also more challenging to handle due to the increased reactivity.

Uniqueness

2,5-Dichloro-3-iodobenzoic acid is unique due to the combination of chlorine and iodine atoms, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications where selective reactivity is required.

Properties

IUPAC Name

2,5-dichloro-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQUUGTVVMRAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304900
Record name 2,5-Dichloro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-07-1
Record name 2,5-Dichloro-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask 48.35 grams (0.191 mole) of iodine was dissolved in 90 mL of dimethyl sulfoxide. To this solution was added 29.47 grams (0.286 mole) of tertiary butyl nitrite. A solution of 39.25 grams (0.191 mole) of 3-amino-2,5-dichlorobenzoic acid in 130 mL of dimethyl sulfoxide was added dropwise to the solution of iodine and butyl nitrite. During this addition the temperature rose from 20° C. to 50° C., at which temperature the addition was stopped until the reaction mixture had cooled to 35° C. The addition was then completed. When the addition was complete, the reaction mixture was stirred for approximately 16 hours, then poured into water, and this mixture was extracted with ethyl acetate. The extracts were combined and washed with an aqueous solution of sodium hydrogen sulfate and finally with water. The combined extracts were dried over anhydrous sodium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure, yielding 51.34 grams of 2,5-dichloro-3-iodobenzoic acid as a solid.
Quantity
48.35 g
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90 mL
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29.47 g
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39.25 g
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130 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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